3-Acetyl-4-anilino-6-methylpyran-2-one
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Overview
Description
3-Acetyl-4-anilino-6-methylpyran-2-one is an organic compound that belongs to the pyranone family Pyranones are a class of heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-anilino-6-methylpyran-2-one typically involves the reaction of 3-acetyl-4-hydroxy-6-methylpyran-2-one with aniline. The reaction is carried out under acidic or basic conditions to facilitate the nucleophilic substitution of the hydroxyl group by the aniline group. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-anilino-6-methylpyran-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases to facilitate the replacement of the aniline group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted pyranone derivatives.
Scientific Research Applications
3-Acetyl-4-anilino-6-methylpyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-anilino-6-methylpyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one
- 3-Acetyl-4-hydroxy-6-methylpyran-2-one
- 2-Aminopyrimidine derivatives
Uniqueness
3-Acetyl-4-anilino-6-methylpyran-2-one is unique due to its specific substitution pattern and the presence of both an acetyl and aniline group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific research and industrial processes.
Properties
IUPAC Name |
3-acetyl-4-anilino-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(13(10(2)16)14(17)18-9)15-11-6-4-3-5-7-11/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGXFIAJVXRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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